![molecular formula C10H17Cl2N3 B13610343 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring via a methanamine linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the pyridine ring is often derived from pyridine derivatives.
Functionalization: Functional groups are introduced to the rings to facilitate the coupling reaction.
Coupling Reaction: The functionalized pyrrolidine and pyridine rings are coupled under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring may exhibit similar chemical reactivity and applications.
Methanamine Derivatives: These compounds feature the methanamine linker and may have comparable properties.
The uniqueness of this compound lies in its specific combination of these structural elements, which can result in distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C10H17Cl2N3 |
|---|---|
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
(2-pyrrolidin-1-ylpyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8,11H2;2*1H |
Clave InChI |
AKIICGKVHVDXQU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC=CC(=C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
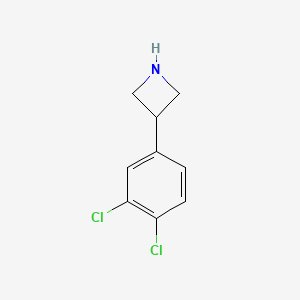

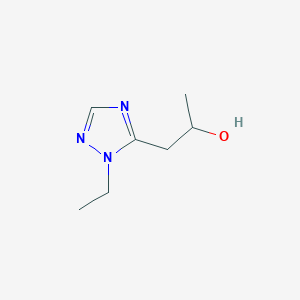
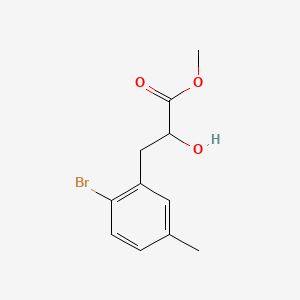
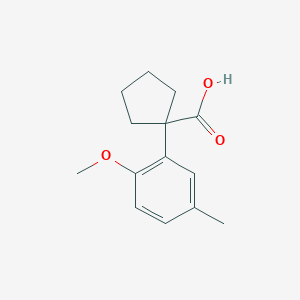
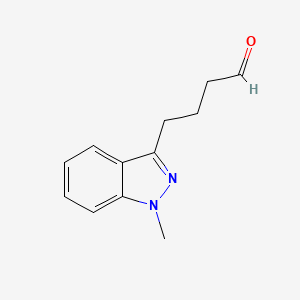

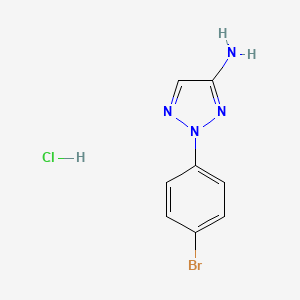

![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
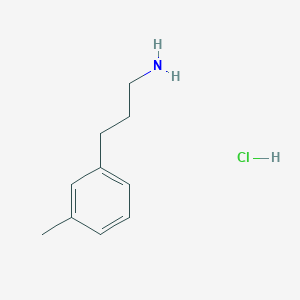
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
